Cas no 2029319-18-2 (3-(2-methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

3-(2-Methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is a specialized sulfone derivative featuring a reactive aldehyde group and a methoxyethyl substituent. This compound is of interest in synthetic organic chemistry due to its bifunctional reactivity, enabling its use as a versatile intermediate in the construction of complex molecular frameworks. The sulfone moiety enhances stability and influences electronic properties, while the aldehyde group facilitates further functionalization through condensation or nucleophilic addition reactions. Its structural features make it suitable for applications in pharmaceutical research, agrochemical synthesis, and materials science, where precise control over molecular architecture is required. The compound's well-defined reactivity profile ensures reproducibility in synthetic workflows.
3-(2-methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde structure
2029319-18-2 structure
Product Name:3-(2-methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
CAS No:2029319-18-2
MF:C8H14O4S
MW:206.259361743927
CID:6349431
PubChem ID:165590755
Update Time:2025-05-20

3-(2-methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(2-methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde
    • 2029319-18-2
    • EN300-1621256
    • Inchi: 1S/C8H14O4S/c1-12-4-2-8(6-9)3-5-13(10,11)7-8/h6H,2-5,7H2,1H3
    • InChI Key: MTYFHAKEUQZFQU-UHFFFAOYSA-N
    • SMILES: S1(CCC(C=O)(CCOC)C1)(=O)=O

Computed Properties

  • Exact Mass: 206.06128010g/mol
  • Monoisotopic Mass: 206.06128010g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 68.8Ų

3-(2-methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde Pricemore >>

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Additional information on 3-(2-methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde

Recent Advances in the Study of 3-(2-methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde (CAS: 2029319-18-2)

The compound 3-(2-methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde (CAS: 2029319-18-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the synthetic versatility of 3-(2-methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde, which serves as a key intermediate in the development of novel sulfone-containing compounds. Researchers have optimized its synthesis through multi-step organic reactions, achieving high yields and purity. The compound's aldehyde functionality allows for further derivatization, making it a valuable building block in medicinal chemistry.

In terms of biological activity, preliminary in vitro studies have demonstrated that 3-(2-methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde exhibits moderate inhibitory effects against certain enzymes involved in inflammatory pathways. These findings suggest its potential as a lead compound for the development of anti-inflammatory agents. However, further mechanistic studies are required to elucidate its exact mode of action and optimize its potency.

Additionally, recent computational modeling studies have explored the compound's binding affinity to various protein targets. Molecular docking simulations indicate that 3-(2-methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde may interact with specific amino acid residues in target proteins, providing insights for structure-activity relationship (SAR) optimization. These computational findings are currently being validated through experimental assays.

Despite these promising developments, challenges remain in the clinical translation of this compound. Pharmacokinetic studies have identified issues with its metabolic stability and bioavailability, which are being addressed through structural modifications. Researchers are exploring prodrug strategies and formulation approaches to improve its drug-like properties.

In conclusion, 3-(2-methoxyethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde represents an interesting chemical entity with potential therapeutic applications. Ongoing research efforts are focused on optimizing its pharmacological profile and exploring its utility in various disease models. The compound's unique structural features continue to inspire novel drug discovery approaches in the field of chemical biology.

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